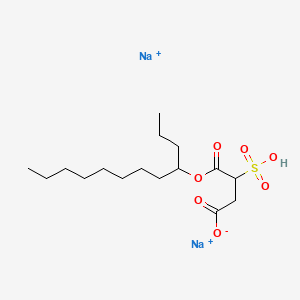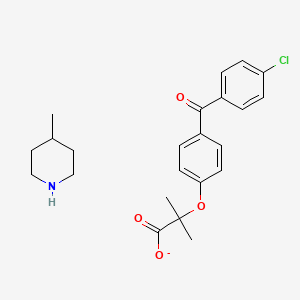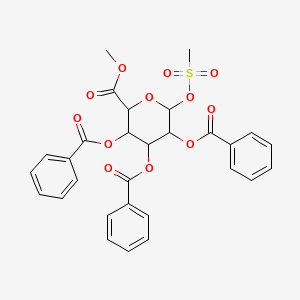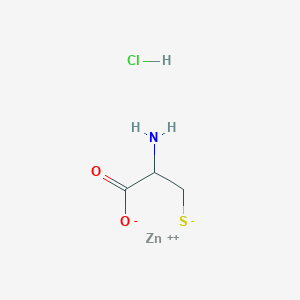![molecular formula C10H19NO B12286189 3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12286189.png)
3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminobicyclo[2.2.1]heptan-2-yl)propan-1-ol est un composé chimique de formule moléculaire C10H19NO et d'une masse molaire de 169,26 g/mol . Ce composé présente une structure bicyclique, un motif courant en chimie organique en raison de sa stabilité et de sa réactivité unique. Le composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(Aminobicyclo[2.2.1]heptan-2-yl)propan-1-ol implique généralement la réaction de la bicyclo[2.2.1]heptan-2-amine avec l'oxyde de propylène dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et nécessite un catalyseur pour faciliter la réaction. Le mélange réactionnel est ensuite chauffé à une température spécifique pour assurer la conversion complète des réactifs en produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté. Le produit est ensuite purifié en utilisant des techniques telles que la distillation ou la cristallisation pour obtenir le composé final sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Aminobicyclo[2.2.1]heptan-2-yl)propan-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe amino est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les nucléophiles tels que les halogénures (Cl-, Br-) et les autres amines sont utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation d'amines substituées ou d'autres dérivés fonctionnalisés.
Applications de la recherche scientifique
Le 3-(Aminobicyclo[2.2.1]heptan-2-yl)propan-1-ol a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris son utilisation comme précurseur dans la synthèse de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 3-(Aminobicyclo[2.2.1]heptan-2-yl)propan-1-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure bicyclique du composé lui permet de s'insérer dans les sites actifs des enzymes, inhibant ou modulant potentiellement leur activité. Cette interaction peut conduire à divers effets biologiques, en fonction de la cible et de la voie spécifiques impliquées .
Applications De Recherche Scientifique
3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Composés similaires
Bicyclo[2.2.1]heptan-2-ol : Un composé apparenté avec une structure bicyclique similaire, mais des groupes fonctionnels différents.
3-(Bicyclo[2.2.1]heptan-2-yl)propane-1-thiol : Un autre composé similaire avec un groupe thiol au lieu d'un groupe amino.
Unicité
Le 3-(Aminobicyclo[2.2.1]heptan-2-yl)propan-1-ol est unique en raison de sa combinaison spécifique d'une structure bicyclique et d'un groupe amino, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux dans diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.1]heptanylamino)propan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-5-1-4-11-10-7-8-2-3-9(10)6-8/h8-12H,1-7H2 |
Clé InChI |
QGMGJSYEDGPHKO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)





![2-[1-[[2-carboxy-7-[[2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate](/img/structure/B12286162.png)

